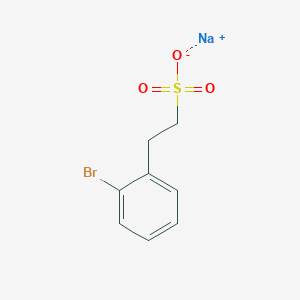

Sodium 2-(2-bromo-phenyl)ethanesulfonate

Description

Sodium 2-(2-bromo-phenyl)ethanesulfonate (CAS: 1033629-58-1) is a brominated aromatic sulfonate compound characterized by a phenyl ring substituted with a bromine atom at the ortho position and an ethanesulfonate group attached to the benzylic carbon. This compound is synthesized via nucleophilic substitution or coupling reactions involving bromophenyl precursors and sulfonate-containing intermediates. Its crystalline structure and reactivity are influenced by the electron-withdrawing bromine substituent, which enhances stability and modulates solubility in polar solvents. The compound is commercially available with a purity of 95% and is primarily utilized in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

sodium;2-(2-bromophenyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S.Na/c9-8-4-2-1-3-7(8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIBYTOWIJWABC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The core strategy to prepare sodium 2-(2-bromo-phenyl)ethanesulfonate involves the nucleophilic substitution of a bromoethyl or bromo-phenyl precursor by sodium sulfite, resulting in the formation of the sulfonate salt. The reaction is typically carried out in aqueous media under reflux conditions, followed by crystallization and purification steps to isolate the product with high purity and yield.

Detailed Preparation Method from 1,2-Dibromoethane Derivatives

A robust and industrially viable preparation method is described in a recent patent (CN114853640A), which, although focused on sodium 2-bromoethylsulfonate, provides a closely related synthetic framework applicable to this compound with the appropriate bromo-phenyl ethyl precursor. The method is environmentally friendly, uses water as the solvent, and avoids complex separation steps.

Step 1: Dropwise addition of an aqueous sodium sulfite solution to 1,2-dibromoethane or a substituted bromo-phenyl ethane derivative at 80–100 °C (preferably 85 °C), under reflux conditions for 0.5 to 1 hour.

Step 2: After completion of the sulfonation reaction, sodium bromide crystals are added to the reaction mixture to induce crystallization.

Step 3: The mixture is cooled to 10–20 °C, allowed to stand for crystallization, and then filtered to obtain the sodium sulfonate crystals.

Reaction Parameters and Optimization:

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 80–100 °C (optimal ~85 °C) | Ensures efficient sulfonation |

| Molar Ratio (1,2-dibromoethane : sodium sulfite) | 1–1.1 : 1 (optimal 1:1) | Stoichiometric balance for high yield |

| Dropwise Addition Rate | 1–5 drops/second | Controls reaction rate and selectivity |

| Reflux Time | 0.5–1 hour | Ensures completion of sulfonation |

| Sodium Bromide Amount | 2–10 wt% of sodium sulfite | Promotes crystallization and purity |

| Stirring Time after NaBr Addition | 0.1–0.5 hour | Facilitates uniform crystallization |

| Crystallization Temperature | 10–20 °C | Optimal for product crystallization |

Representative Experimental Data:

| Example | 1,2-Dibromoethane (g) | Sodium Sulfite (g) | Dropwise Speed (drops/s) | NaBr (g) | Crystallization Temp (°C) | Yield (%) | Product Form |

|---|---|---|---|---|---|---|---|

| 3 | 80 | 52.61 | 4 | 2 | 10 | 95.5 | Crystals |

| 4 | 80 | 53.61 | 5 | 5 | 10 | 96.1 | Crystals |

| 5 | 80 | 53.61 | 2 | 2 | 20 | 95.7 | Crystals |

| 6 | 80 | 53.61 | 2 | 2 | 10 | 96.0 | Crystals |

This method achieves high yields (>95%) and high purity, making it suitable for large-scale industrial production. The use of water as a solvent and sodium bromide as a crystallization inducer contributes to the green and cost-effective nature of the process.

Alternative Synthetic Routes and Related Sulfination Techniques

Other synthetic approaches for sodium sulfonates, including sodium sulfinates, provide insight into potential alternative routes for this compound preparation.

Reduction of Sulfonyl Chlorides: A common method involves reducing the corresponding sulfonyl chlorides with sodium sulfite in aqueous media at 70–80 °C, often in the presence of sodium bicarbonate. This method yields sodium sulfinates which can be further oxidized to sulfonates.

Alkylation of Sulfinates: Alkyl iodides or bromides can be reacted with sodium sulfinates under basic conditions to form sulfone intermediates, which upon further treatment yield sodium sulfonate salts. This approach allows structural variation and can be adapted for bromo-phenyl derivatives.

Photolytic Decarboxylation and Oxidation: Barton-type decarboxylation of esters followed by catalytic oxidation has been used to prepare structurally diverse sodium sulfinates, which can be converted to sulfonates. While more complex, this method offers versatility for functionalized sulfonates.

These alternative methods, while valuable for certain sulfonates, often involve more steps or less direct routes compared to the direct nucleophilic substitution of bromoalkyl compounds by sodium sulfite.

Research Findings on Reaction Mechanism and Yield Optimization

The nucleophilic substitution of the bromoalkyl group by sulfite ion proceeds efficiently under reflux in aqueous media, with reaction temperature and molar ratios being critical for high conversion and selectivity.

The addition of sodium bromide after reaction completion helps to reduce solubility and promotes crystallization of the sodium sulfonate, improving purity and facilitating isolation.

Controlled dropwise addition of sodium sulfite solution prevents local excesses that could lead to side reactions or incomplete conversion.

The crystallization temperature affects the crystal size and purity; lower temperatures (10 °C) favor better crystallization.

The method avoids organic solvents, making it environmentally friendly and scalable.

Summary Table of Preparation Method Characteristics

| Aspect | Details |

|---|---|

| Starting Materials | 1,2-Dibromoethane or 2-bromo-phenyl ethane derivatives, sodium sulfite |

| Solvent | Water |

| Reaction Type | Nucleophilic substitution (sulfonation) |

| Temperature Range | 80–100 °C (optimal ~85 °C) |

| Reaction Time | 0.5–1 hour reflux |

| Crystallization Aid | Sodium bromide crystals |

| Crystallization Temperature | 10–20 °C |

| Yield | >95% |

| Purity | High, suitable for industrial use |

| Environmental Impact | Low; water solvent, no organic solvents |

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-bromo-phenyl)ethanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or ethers.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Sodium 2-(2-bromo-phenyl)ethanesulfonate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Catalysis: The compound is investigated for its role in catalytic processes, particularly in the formation of carbon-sulfur bonds.

Mechanism of Action

The mechanism of action of sodium 2-(2-bromo-phenyl)ethanesulfonate involves its interaction with various molecular targets. The bromine atom and the sulfonate group play crucial roles in its reactivity:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may interfere with cellular pathways by modifying key biomolecules, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Sulfonates

Sodium 4-(2-Bromoethyl)benzenesulfonate (CAS: 65036-65-9)

- Structure : A benzene ring with a sulfonate group at the para position and a bromine-substituted ethyl chain.

- Properties : The extended aliphatic chain introduces flexibility, reducing crystallinity compared to the rigid ortho-bromophenyl derivative. This compound is used in polymer crosslinking due to its reactive bromoethyl group .

- Applications : Intermediate in surfactants and ion-exchange resins.

Sodium 4-Bromophenylmethanesulfonate (CAS: 64755-47-1)

- Structure : A bromophenyl group directly attached to a methanesulfonate group.

- Properties : The shorter sulfonate linkage decreases steric hindrance, enhancing solubility in aqueous media. It exhibits higher thermal stability (decomposition >250°C) compared to ethanesulfonate derivatives .

- Applications : Catalysis in Suzuki-Miyaura coupling reactions.

Aliphatic Brominated Sulfonates

Sodium 3-Bromopropanesulfonate (CAS: 55788-44-8)

- Structure : A linear aliphatic chain with bromine at the terminal carbon and a sulfonate group.

- Properties : The absence of an aromatic ring results in lower melting points (≈120°C) and increased hydrophilicity. Reactivity is dominated by SN2 mechanisms due to the primary bromide .

- Applications : Precursor for zwitterionic surfactants and protein stabilizers.

Nitrophenyl and Surfactant Derivatives

Sodium 2-(4-Nitrophenyl)ethanesulfonate

- Structure : Similar to the bromophenyl analog but with a nitro group at the para position.

- Properties: The nitro group is a stronger electron-withdrawing substituent, leading to higher acidity (pKa ≈1.5) and reactivity in nucleophilic aromatic substitution. It is a key intermediate in sulfonamide drug synthesis, as demonstrated in catalytic reductions to form aminophenyl derivatives .

- Applications : Pharmaceutical intermediates (e.g., sulfonamide antibiotics).

Sodium 2-[Methyl(1-oxododecyl)amino]ethanesulfonate (CAS: 4337-75-1)

Structural and Functional Analysis

Research Findings and Trends

- Surfactant Design : Ethanesulfonate derivatives with branched chains (e.g., STPE in ) exhibit superior control in RAFT polymerization compared to brominated analogs, which are less explored in polymer science .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Sodium 2-(2-bromo-phenyl)ethanesulfonate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, a modified Kohler method employs ethylene dibromide, 95% ethanol, and water under reflux with mechanical stirring . Yield optimization requires precise temperature control (e.g., maintaining 40–60°C) and stoichiometric adjustments, such as using a 1:3 molar ratio of sodium sulfite to bromo-precursor. Impurity removal via recrystallization in ethanol-water mixtures is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl groups) and sulfonate methylene signals (δ 3.5–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na] at m/z 211.01 for CHBrOSNa) .

- Elemental Analysis : Validate C, H, S, and Br content within ±0.3% of theoretical values .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v).

- Thermogravimetric Analysis (TGA) to assess thermal stability and detect hydrate/solvate formation (decomposition onset >280°C) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the ortho position enables Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids requires ligand optimization (e.g., XPhos) and inert conditions. Kinetic studies show higher activation energy (~85 kJ/mol) compared to para-substituted analogs due to steric hindrance .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 10.2 Å vs. 10.5 Å) arise from solvent inclusion or polymorphic forms. Use:

- Single-crystal X-ray diffraction with SHELX refinement (R-factor <0.05) .

- Powder XRD to identify dominant phases.

- DFT calculations (B3LYP/6-311+G(d,p)) to model lattice energy differences .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer : The sulfonate group enhances solubility for in vitro studies. Mechanistic assays include:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K ~2–10 µM) to enzymes like carbonic anhydrase.

- Fluorescence Quenching : Monitor tryptophan residue interactions in lysozyme (ΔF = 30–40% at 10 µM) .

Q. What are the limitations of using this compound in aqueous-phase catalysis, and how can they be mitigated?

- Methodological Answer : Hydrolysis of the sulfonate group at pH >9 reduces stability. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.